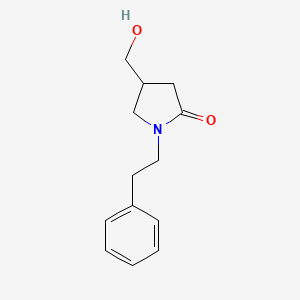
4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one, can be achieved starting from (2S,4R)-4-hydroxyproline . A new series of pyrrolidine derivatives were designed and synthesized based on compound 87, which was described as a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Applications De Recherche Scientifique
Magnetic and Optical Properties
Research has identified a new family of lanthanide clusters employing a related compound, demonstrating significant potential in magnetic and optical applications. These clusters show single-molecule magnetism and intense photoluminescence, indicating their utility in developing advanced materials for data storage and optoelectronic devices (Alexandropoulos et al., 2011).
Chemical Synthesis and Molecular Structure
Another study focused on the crystal structure determination of a similar compound, contributing valuable insights into its molecular configuration and laying the groundwork for the development of new chemical entities with potential pharmaceutical applications (Chiaroni et al., 1995).
Synthetic Methodology
Research into the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones demonstrated a methodological advancement by reacting related compounds under specific conditions, showcasing the adaptability of these compounds in synthetic organic chemistry and their potential as intermediates for further chemical transformations (Ablajan & Xiamuxi, 2011).
Integrated Transition Metal Catalyzed Reactions
A study highlighted the preparation of polysubstituted pyrrolines and pyrrolidines through one-pot coupling reactions involving compounds akin to "4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one". This research underscores the compound's utility in complex organic syntheses, facilitated by metal catalysis, which could lead to the discovery of new drugs and materials (Clique et al., 2002).
Propriétés
IUPAC Name |
4-(hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-12-8-13(16)14(9-12)7-6-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBOTMFTLQXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2571943.png)
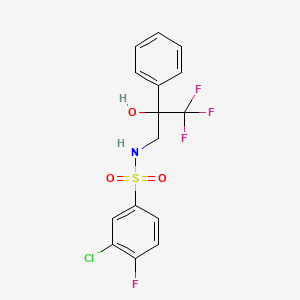
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)
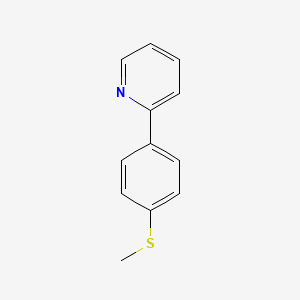
![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
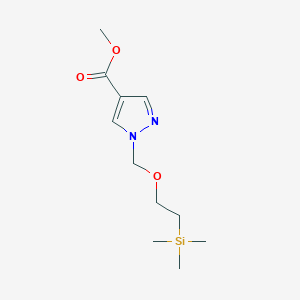
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
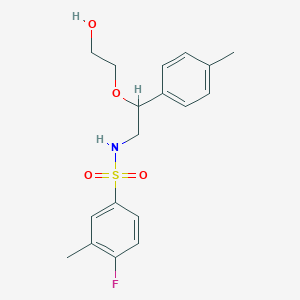
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)